Cas no 923283-57-2 (methyl 4-amino-2-ethyl-pyrazole-3-carboxylate)

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate structure
923283-57-2 structure
Nombre del producto:methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
Número CAS:923283-57-2
MF:C7H11N3O2
Megavatios:169.181141138077
MDL:MFCD16619951
CID:737851
PubChem ID:54775640

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 4-amino-1-ethyl-1H-Pyrazole-5-carboxylic acid methyl ester
    • 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, methyl ester
    • methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
    • methyl 4-amino-2-ethylpyrazole-3-carboxylate
    • methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
    • Methyl4-amino-1-ethyl-1H-pyrazole-5-carboxylate
    • DTXSID10716766
    • JKUAKLZRAQWJFV-UHFFFAOYSA-N
    • EN300-255782
    • DA-32521
    • AS-48753
    • AKOS005265091
    • CS-0242821
    • SCHEMBL569285
    • SY209922
    • 923283-57-2
    • F53209
    • MFCD16619951
    • MDL: MFCD16619951
    • Renchi: 1S/C7H11N3O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3,8H2,1-2H3
    • Clave inchi: JKUAKLZRAQWJFV-UHFFFAOYSA-N
    • Sonrisas: O=C(C1N(CC)N=CC=1N)OC

Atributos calculados

  • Calidad precisa: 169.085126602g/mol
  • Masa isotópica única: 169.085126602g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 174
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 70.1Ų
  • Xlogp3: 0.6

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Información de Seguridad

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6896-250MG
methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
923283-57-2 97%
250MG
¥ 1,821.00 2023-04-12
Enamine
EN300-255782-2.5g
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2 95%
2.5g
$2089.0 2024-06-19
abcr
AB511662-500 mg
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate; .
923283-57-2
500MG
€981.40 2023-04-18
TRC
M288483-50mg
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2
50mg
$ 185.00 2022-06-04
TRC
M288483-10mg
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2
10mg
$ 50.00 2022-06-04
eNovation Chemicals LLC
Y1098328-500MG
methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
923283-57-2 97%
500mg
$405 2024-07-21
Chemenu
CM391223-10g
methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
923283-57-2 95%+
10g
$4140 2023-01-03
Enamine
EN300-255782-0.1g
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2 95%
0.1g
$348.0 2024-06-19
Enamine
EN300-255782-0.25g
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2 95%
0.25g
$496.0 2024-06-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11544-5g
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2 95%
5g
$1661 2023-09-07

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Referencia
Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  14 h, rt
Referencia
Pyrazolo-heteroaryl derivative, preparation method and medical use
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 50 psi, rt
Referencia
Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Preparation of fused heterocyclic compounds as phosphodiesterase 10A inhibitors
, World Intellectual Property Organization, , ,

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Raw materials

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:923283-57-2)methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
A1094276
Pureza:99%
Cantidad:1g
Precio ($):621.0